3-Cyclopropoxy-4-fluoro-2-iodopyridine
Description
3-Cyclopropoxy-4-fluoro-2-iodopyridine is a halogenated pyridine derivative characterized by three distinct substituents: a cyclopropoxy group at position 3, fluorine at position 4, and iodine at position 2. This unique substitution pattern confers specific electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7FINO |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C8H7FINO/c9-6-3-4-11-8(10)7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
FMQNWGULODZCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the selective halogenation of pyridine followed by substitution reactions to introduce the desired functional groups. The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-fluoro-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Fluorination: Selectfluor® is commonly used for introducing the fluoro group.
Substitution: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid derivative would yield a biaryl compound .
Scientific Research Applications
3-Cyclopropoxy-4-fluoro-2-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluoro-2-iodopyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Similarity Scores
From , the closest analogs (similarity scores ≥0.70) include:
5-Cyclopropyl-2-fluoropyridine (Similarity: 0.81)
- Substituents: Cyclopropyl (position 5), fluorine (position 2).
- Key difference: Lacks iodine and cyclopropoxy groups in positions 3 and 3.
3-Allyl-2-fluoro-4-iodopyridine (Similarity: 0.72)
- Substituents: Allyl (position 3), fluorine (position 2), iodine (position 4).
- Key difference: Allyl group instead of cyclopropoxy; iodine shifted to position 4.
3-Chloro-2-fluoro-4-iodopyridine (CAS 796851-05-3)
- Substituents: Chlorine (position 3), fluorine (position 2), iodine (position 4).
- Key difference: Chlorine replaces cyclopropoxy; iodine at position 4.
Substituent Effects on Reactivity and Properties
Electronic Effects
- Cyclopropoxy vs. In contrast, chlorine (in 3-Chloro-2-fluoro-4-iodopyridine) is electron-withdrawing, deactivating the ring .
- Iodine Position : Iodine at position 2 (target compound) vs. position 4 (3-Allyl-2-fluoro-4-iodopyridine) alters regioselectivity in cross-coupling reactions. Iodine’s size and polarizability also influence solubility and intermolecular interactions.
Steric Effects
- The cyclopropoxy group introduces significant steric hindrance compared to smaller substituents like chlorine or allyl. This may reduce reaction rates in sterically sensitive processes (e.g., Suzuki-Miyaura couplings).
Molecular Weight and Polarity
Data Table: Structural and Molecular Comparison
Research Findings and Implications
Reactivity Trends
- Nucleophilic Substitution : Iodine at position 2 (target compound) may favor nucleophilic aromatic substitution (e.g., with amines) due to para-directing effects of the cyclopropoxy group. In contrast, 3-Chloro-2-fluoro-4-iodopyridine’s chlorine could stabilize transition states via inductive effects .
- Cross-Coupling : The iodine substituent positions the target compound for use in Ullmann or Buchwald-Hartwig couplings, though steric effects from cyclopropoxy may necessitate optimized catalysts.
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